2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione
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Overview
Description
“2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione” is a chemical compound. It is related to anthraquinone compounds, which have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles involves using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the use of Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For instance, the binding energies of some piperazine chrome-2-one derivatives were obtained using Argus Lab .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of anthraquinone involves oxidation under the catalysis of V2O5 at 389±2°C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “tert-Butyl 2-((4-benzylpiperazin-1-yl)sulfonyl)acetate” has a molecular weight of 354.46 and is a solid .Scientific Research Applications
Antimicrobial Activity
Benzylpiperazinyl anthraquinone sulfonate has been synthesized and evaluated for its antimicrobial potential. In vitro studies have demonstrated significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Researchers have explored its mechanism of action and interactions with microbial proteins, providing insights for drug development.
Carbonic Anhydrase Inhibition
The compound’s structure suggests potential as a carbonic anhydrase (CA) inhibitor. CA enzymes play crucial roles in physiological processes, including pH regulation, ion transport, and bicarbonate production. Benzylpiperazinyl anthraquinone sulfonate derivatives have been designed and synthesized for evaluation against human CAI and CAII . These inhibitors may find applications in treating conditions related to CA dysregulation, such as glaucoma and cancer.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
It is suggested that similar compounds inhibit human carbonic anhydrase by interfering with the dna religation process .
Biochemical Pathways
Inhibition of human carbonic anhydrase can affect a variety of physiological processes, including respiration, electrolyte balance, and ph regulation .
Result of Action
Similar compounds have been found to cause dna damage that can lead to cell cycle arrest and/or cell death by apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-24-20-8-4-5-9-21(20)25(29)23-16-19(10-11-22(23)24)32(30,31)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFTWKCZXLGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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